REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:12])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[CH3:13][C:14](=[O:15])[O:16][C:17]([CH3:18])=[O:19].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[CH3:27][N:28]([c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1)[CH3:35].[OH2:36]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:12][C:14]([CH3:13])=[O:15])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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COC(=O)c1cc(Br)ccc1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |